molecular formula C7H10N2O B023244 2-(Pyridin-2-ylamino)ethanol CAS No. 89943-04-4

2-(Pyridin-2-ylamino)ethanol

Cat. No. B023244
CAS RN: 89943-04-4
M. Wt: 138.17 g/mol
InChI Key: UYLOQLKUWBXBBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves strategies that could be applied to 2-(Pyridin-2-ylamino)ethanol. For example, one approach involves the reaction of pyridine derivatives with alcohols under specific conditions to yield the desired products. A particular method demonstrated the synthesis of 2-(methyl-2-pyridinylamino)ethanol, highlighting the efficiency of modifying reaction conditions to enhance yield (L. Hui, 2006).

Molecular Structure Analysis

The molecular structure and complexation behavior of pyridine derivatives have been studied extensively. For instance, the reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde has been explored, revealing insights into the molecular configuration and complexation with metals such as CuII and CdII (Z. Mardani et al., 2019).

Chemical Reactions and Properties

Pyridine derivatives like 2-(Pyridin-2-ylamino)ethanol participate in a range of chemical reactions, showcasing their chemical properties. For example, the protective group properties of 2-(pyridin-2-yl)ethanol for carboxylic acids demonstrate the compound's reactivity under both chemical and thermal conditions, offering valuable insights into its chemical behavior (Marios Elladiou & C. S. Patrickios, 2012).

Physical Properties Analysis

The physical properties of 2-(Pyridin-2-ylamino)ethanol, such as solubility, melting point, and boiling point, are crucial for understanding its behavior in various solvents and conditions. While specific studies on 2-(Pyridin-2-ylamino)ethanol's physical properties are scarce, analogous compounds provide a foundation for predicting these characteristics. Research on similar pyridine derivatives often includes crystalline structure analysis and solubility assessments, offering a basis for understanding the physical properties of related compounds.

Chemical Properties Analysis

The chemical properties of 2-(Pyridin-2-ylamino)ethanol, including its reactivity with different chemical reagents and conditions, are of great interest. Studies on similar compounds have shown a range of reactions, such as acylation, where derivatives of pyridine, including those with aminoethanol groups, can act as substrates or catalysts in the formation of various products (Zhihui Liu et al., 2014). These investigations highlight the compound's versatility in synthetic chemistry applications.

Scientific Research Applications

  • Protecting Group for Carboxylic Acids : Elladiou and Patrickios (2012) found that 2-(pyridin-2-yl)ethanol is a suitable protecting group for methacrylic acid, enabling the conversion of poly[2-(pyridin-2-yl)ethyl methacrylate] to poly(methacrylic acid) (Elladiou & Patrickios, 2012).

  • Synthesis of Optically Active Compounds : Perrone et al. (2006) demonstrated a scalable chemoenzymatic route to synthesize (R)-1-(pyridin-3-yl)-2-aminoethanol, a component of beta3-adrenergic receptor agonists, using Candida antarctica SP435-L lip (Perrone et al., 2006).

  • Antimicrobial Activity : Salimon, Salih, and Hussien (2011) synthesized a compound incorporating 2-(pyridin-2-ylamino)ethanol that showed significant antimicrobial activity with MIC values ranging from 30.2 - 43.2 g cm-3 (Salimon, Salih, & Hussien, 2011).

  • Key Intermediate in Drug Synthesis : Hui (2006) highlighted that optimizing the reaction conditions for synthesizing 2-(methyl-2-pyridinylamino)Ethanol could significantly improve yields, making it a key intermediate for rosiglitazone synthesis (Hui, 2006).

  • Catalysis and Photocatalysis Applications : Mardani et al. (2019) explored the potential of complexes formed with 2-[(2-aminoethyl)amino]ethanol and pyridine-2-carbaldehyde as tetrahedral N3O-donor ligands for copper and cadmium, with applications in catalysis and photocatalysis (Mardani et al., 2019).

  • Green Chemistry Synthesis : Yennamaneni et al. (2020) presented a metal-free, green method for synthesizing 2-(pyridin-2-yl)ethanols, showcasing the move towards more eco-friendly chemical processes (Yennamaneni et al., 2020).

  • Antibacterial and Antifungal Properties : Patel and Agravat (2007) synthesized new pyridine derivatives that showed promising antibacterial and antifungal activities, relevant for pharmaceutical and cosmetic applications (Patel & Agravat, 2007).

Safety And Hazards

When handling 2-(Pyridin-2-ylamino)ethanol, it is advised to avoid contact with skin, eyes, and clothing. Ingestion and inhalation should be avoided. Prolonged or repeated exposure should also be avoided. Contaminated clothing should be removed and washed before reuse, and hands should be washed thoroughly after handling .

properties

IUPAC Name

2-(pyridin-2-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-6-5-9-7-3-1-2-4-8-7/h1-4,10H,5-6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLOQLKUWBXBBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80329529
Record name 2-(pyridin-2-ylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80329529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-ylamino)ethanol

CAS RN

89943-04-4
Record name 2-(2-Pyridinylamino)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89943-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(pyridin-2-ylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80329529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(pyridin-2-yl)amino]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
E Balaguer Garcia - 2020 - diposit.ub.edu
Thermolabile protecting groups (TPGs) present a significant interest in organic chemistry as the mere deprotection with the increase of the temperature avoids the use of chemicals, …
Number of citations: 0 diposit.ub.edu
T Kawanami, LR LaBonte, J Amin… - International journal of …, 2020 - Elsevier
A local sustained-release drug delivery system, or depot, for intra-articular injection offers the opportunity to release a therapeutic agent directly to the joint with limited need for …
Number of citations: 5 www.sciencedirect.com
G SEKMAN45, ST DURAN… - New Developments in …, 2022 - books.google.com
Medicines containing phenyramidol as the active ingredient are used to reduce the symptoms associated with sudden onset painful muscle contractions of musculoskeletal origin. It also …
Number of citations: 0 www.google.com
D Blomberg, K Brickmann, J Kihlberg - Tetrahedron, 2006 - Elsevier
A synthetic route to a 2,4-disubstituted pyridine as a potential β-strand mimetic has been developed and applied in the synthesis of a tripeptidomimetic of Leu-Gly-Gly. The pyridine …
Number of citations: 28 www.sciencedirect.com
DH Yang, BY Yang, ZC Chen… - Journal of Chemical …, 2006 - journals.sagepub.com
A convenient and clean synthesis of halopyridine-2-amines has been provided by amination of halopyridines on KF-alumina under microwave irradiation with good yields. …
Number of citations: 4 journals.sagepub.com
SH Kim, XF Guo, GJ Kim - Reaction Kinetics and Catalysis Letters, 2006 - Springer
… The synthesis of 3-methyl-2-thiophen-butan-1-ol (1), 3-methyl-2-pyidin-2ylamino-butan-1-ol (3), 2-phenyl-2-thiophen-ethanol (5) and 2-phenyl-2pyridin-2-ylamino-ethanol (7): The L-…
Number of citations: 1 link.springer.com
M ARSLAN - Gümüşhane Üniversitesi Fen Bilimleri Dergisi, 2016 - dergipark.org.tr
Günümüzde yaygın olarak kullanılan feniramidol (Cabral®) kas gevşetici etki gösteren analjezik bir ilaçtır. Bu çalışmada amaç feniramidol’ün potansiyel mutajenik etkisinin Ames …
Number of citations: 1 dergipark.org.tr

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